![molecular formula C18H20N2O5S B2801501 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide CAS No. 2034481-62-2](/img/structure/B2801501.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Synthesis Analysis
These compounds were synthesized via a Pd-catalyzed C-N cross-coupling . This is a common method used in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of these compounds is based on the indole nucleus, a privileged structural motif found in a variety of naturally occurring and synthetic molecules . The indole nucleus exhibits a broad spectrum of biological activities .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a Pd-catalyzed C-N cross-coupling . This reaction is commonly used in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
Anticancer Properties
Research has shown that sulfur-containing heterocyclic analogs, including compounds with benzo[d][1,3]dioxol moieties, exhibit selectivity towards cancer cells, such as laryngeal cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and stimulate apoptosis through the activation of caspase cascade and arrest of cells in the Sub-G1 phase. Molecular docking studies suggest potential interactions with proteins like CYP1A2, enhancing drug bioavailability for chemotherapy (Haridevamuthu et al., 2023). Additionally, synthesis and spectral analysis of related compounds reveal potential for further biochemical applications (Gomaa, 2011).
HIV-1 Inhibition
Studies on 5-alkyl-6-(benzo[d][1,3]dioxol-5-ylalkyl)-2-mercaptopyrimidin-4(3H)-ones have shown significant in vitro cytotoxicity against HIV-1, with some compounds exhibiting similar or superior inhibitory potency compared to standard drugs like nevirapine. This suggests the potential of these compounds as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (Li et al., 2020).
Antitumor Activity
Novel pyrazoline derivatives containing thiophene and benzodioxol moieties have been synthesized and tested for antitumor activity. Some derivatives showed remarkable activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (Insuasty et al., 2012).
Photoinitiation and Polymerization
A 1,3-benzodioxole derivative has been synthesized and examined for its capability as a caged one-component Type II photoinitiator for free radical polymerization. This research demonstrates the utility of benzodioxole derivatives in materials science, particularly in developing new materials with specific light-initiated polymerization capabilities (Kumbaraci et al., 2012).
Fluorescence Properties
The synthesis and fluorescence properties of novel 1,8-naphthlimide derivatives containing a thiophene ring have been investigated, revealing potential applications in materials science for the development of compounds with specific emission properties (Zhengneng et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
The compound has been reported to exhibit anticancer activity against various cancer cell lines . Similar compounds have been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Action Environment
This compound may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Orientations Futures
Propriétés
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(5-hydroxy-3-thiophen-2-ylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c21-8-6-12(16-2-1-9-26-16)5-7-19-17(22)18(23)20-13-3-4-14-15(10-13)25-11-24-14/h1-4,9-10,12,21H,5-8,11H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCZUVSXJFVMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(CCO)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

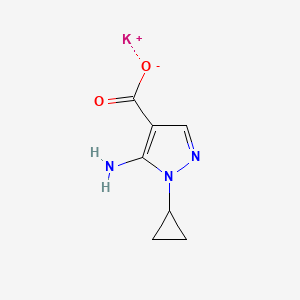
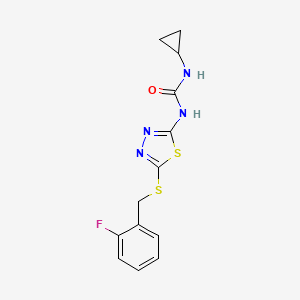
![N-methyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2801420.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2801421.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B2801423.png)

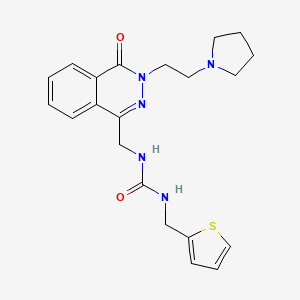
![(S)-6-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)hexanoic acid](/img/structure/B2801426.png)
![ethyl {[(E)-cyano(pyrrolidin-2-ylidene)methyl]sulfonyl}acetate](/img/structure/B2801430.png)
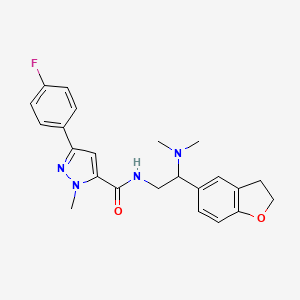

![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2801435.png)
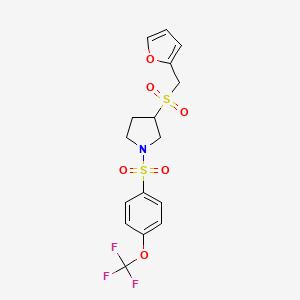
![6-Chloro-2-methyl-N-[2-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2801440.png)